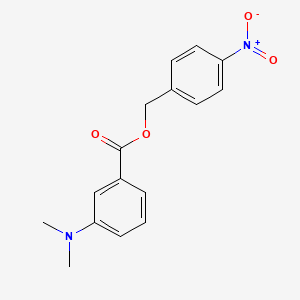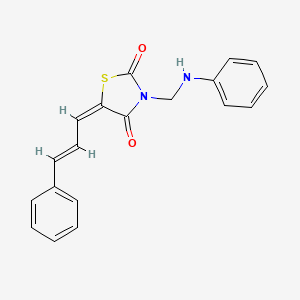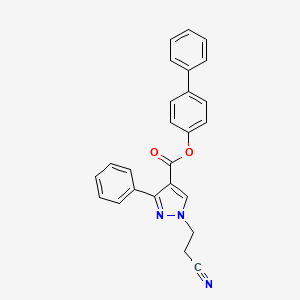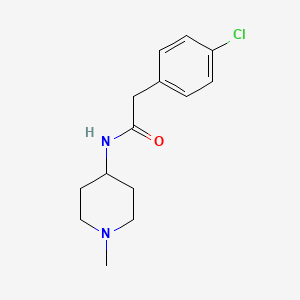![molecular formula C19H15N5 B4919162 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4919162.png)
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine, also known as PDP or PDPK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PDPK1 is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Inhibition of PDPK1 has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy.
Mécanisme D'action
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor works by inhibiting the activity of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1, which is a key regulator of cell survival and proliferation. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 activates several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 leads to the downregulation of these pathways, resulting in apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been shown to have several biochemical and physiological effects. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 leads to the downregulation of the PI3K/Akt/mTOR pathway, resulting in the induction of apoptosis in cancer cells. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has also been shown to inhibit the migration and invasion of cancer cells. In addition, 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor is its specificity for 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1, which makes it an ideal tool for studying the role of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 in cancer biology. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has also been shown to have low toxicity in preclinical models, making it a promising candidate for cancer therapy. However, one of the limitations of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor is its poor solubility, which can make it difficult to administer in vivo. In addition, the efficacy of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor may be limited by the development of resistance in cancer cells.
Orientations Futures
There are several future directions for the study of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor. One area of research is the development of more potent and selective 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor. In addition, the combination of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor with other targeted therapies or chemotherapy may improve its efficacy in cancer treatment. Finally, the development of more efficient methods for the delivery of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor in vivo may overcome its solubility limitations and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor involves several steps, starting from commercially available starting materials. The first step is the synthesis of 1-(2-pyridinylmethyl)-1H-pyrazol-3-amine, which is then reacted with 3-bromo-5-chloropyridine to obtain 3-(1-(2-pyridinylmethyl)-1H-pyrazol-3-yl)pyridine. This compound is then reacted with 3-(4-(dimethylamino)phenyl)propanenitrile to obtain 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor has been extensively studied in cancer research, particularly in the development of targeted therapies. 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 is overexpressed in many types of cancer, including breast, prostate, and lung cancer. Inhibition of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy. Several studies have demonstrated the efficacy of 5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidineK1 inhibitor in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia.
Propriétés
IUPAC Name |
5-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-8-22-18(6-1)13-24-9-7-19(23-24)16-5-3-4-15(10-16)17-11-20-14-21-12-17/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMGEBKIWVWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)

![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4919148.png)
![2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B4919156.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)

![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4919178.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4919184.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)

